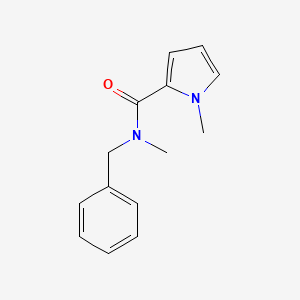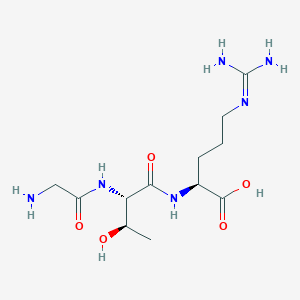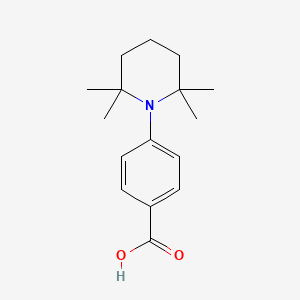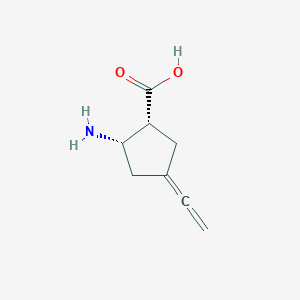
N''-(2-Bromophenyl)-N,N'-bis(4-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine: is an organic compound that belongs to the class of guanidines This compound is characterized by the presence of a bromophenyl group and two methylphenyl groups attached to a guanidine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine typically involves the reaction of 2-bromophenyl isocyanate with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperature.
Substitution: Nucleophiles such as sodium methoxide, potassium cyanide; reaction conditions include polar solvents and elevated temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
- N’‘-(4-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Chlorophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Bromophenyl)-N,N’-bis(3-methylphenyl)guanidine
Comparison: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The position of the bromine atom and the presence of methyl groups influence the compound’s overall stability, solubility, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
566188-90-7 |
|---|---|
分子式 |
C21H20BrN3 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-1,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C21H20BrN3/c1-15-7-11-17(12-8-15)23-21(24-18-13-9-16(2)10-14-18)25-20-6-4-3-5-19(20)22/h3-14H,1-2H3,(H2,23,24,25) |
InChI 键 |
SNOANVPAFDCCKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=CC=C2Br)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)



![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)





